![molecular formula C7H11NO4 B1236031 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 39026-63-6](/img/structure/B1236031.png)
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Overview
Description
“(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” is a chiral compound . The stereochemical configuration of this compound can be determined using the Cahn-Ingold-Prelog (CIP) rules . The compound has two chiral centers, which are the carbon atoms connected to the amino and carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” can be determined by its stereochemical configuration . The compound has two chiral centers, which are the carbon atoms connected to the amino and carboxylic acid groups . The configuration of these chiral centers determines the overall 3D structure of the molecule .Scientific Research Applications
Enantiodivergent Synthesis of Benzoquinolizidinones
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid: serves as a starting point for the synthesis of benzoquinolizidinones, which are important structural motifs found in various alkaloids. These compounds have significant biological activities, such as anti-amoebic properties and tumor growth inhibition .
Insecticide Discovery and Development
This compound is used as a benchmark in the development of new insecticides. Its specific stereoisomer, 1S,3S,αR-Deltamethrin , is a potent insecticide against a variety of insects. Researchers use it to compare the efficacy of new insecticide candidates, aiding in the creation of more effective pest control solutions.
Insecticidal Resistance Studies
The compound’s isomer 1S,3S,αR-Deltamethrin is instrumental in studying insecticidal resistance. Understanding how insects develop resistance to this specific isomer helps in strategizing the management of resistance and maintaining the effectiveness of pyrethroid insecticides.
Mode of Action Studies
1S,3S,αR-Deltamethrin: is also valuable for studying the interactions between insecticides and insect sodium channels. This research is crucial for understanding the fundamental mechanisms of insecticide action and for developing new insecticides with novel modes of action.
Neurophysiology Research
The compound is utilized in neurophysiology studies to understand the effects of insecticides on insect nervous systems. By examining how 1S,3S,αR-Deltamethrin affects sodium channels, researchers gain insights into nerve impulse transmission and its disruption.
Synthetic Chemistry
In synthetic chemistry, (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is used for the enantiodivergent synthesis of complex molecules. It’s a key intermediate in creating diverse synthetic pathways for various chemical syntheses .
Future Directions
The future directions for research on “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its synthesis, reactions, and potential applications. A related compound, “(1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride”, has been studied as a potent inhibitor of ornithine aminotransferase , suggesting potential biomedical applications for similar compounds.
properties
IUPAC Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FFWSUHOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
CAS RN |
477331-06-9 | |
Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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